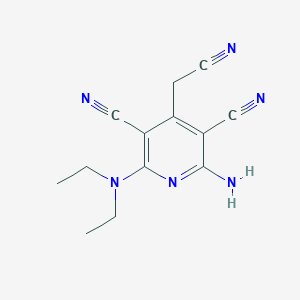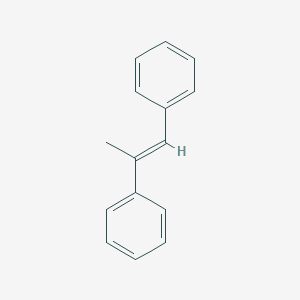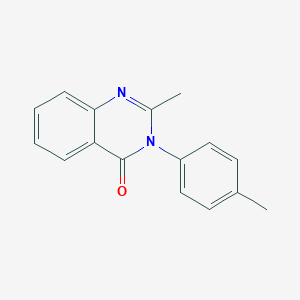
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as MMQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the quinazolinone family of compounds and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative damage. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to induce cell death in cancer cells, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone. Another area of research could focus on elucidating the mechanism of action of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone, which could help identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, future research could investigate the safety and efficacy of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone in humans, which could pave the way for its development as a new therapeutic agent.
Synthesemethoden
The synthesis of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with 4-methylbenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. This method has been reported to yield 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone with a purity of over 95%.
Eigenschaften
CAS-Nummer |
22316-59-2 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-methyl-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-9-13(10-8-11)18-12(2)17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 |
InChI-Schlüssel |
ZDTGZJXXQHUFIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Andere CAS-Nummern |
22316-59-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
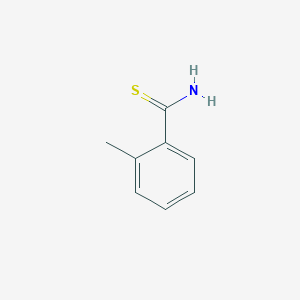
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)

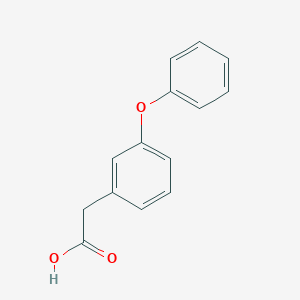

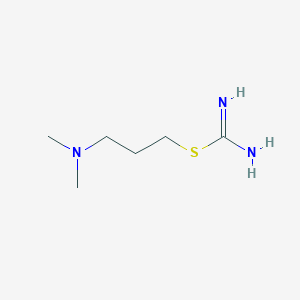

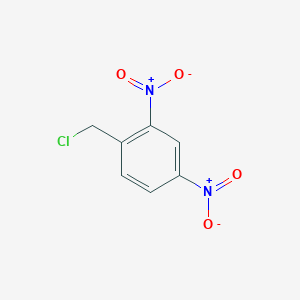
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)

